molecular formula C15H23N3O2 B13700338 2-[(1-Boc-4-piperidyl)methyl]pyrimidine

2-[(1-Boc-4-piperidyl)methyl]pyrimidine

Cat. No.: B13700338
M. Wt: 277.36 g/mol
InChI Key: BBGHTJXRHGVAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Boc-4-piperidyl)methyl]pyrimidine (CAS 954230-15-0) is a high-purity chemical building block designed for research and development in medicinal chemistry. With a defined molecular structure of C15H23N3O3 and 95% purity, it serves as a critical synthetic intermediate for constructing more complex molecules. The presence of both a Boc-protected piperidine ring and a pyrimidine heterocycle makes this compound a versatile scaffold in drug discovery. The pyrimidine ring is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and act as a bioisostere for phenyl rings, which can improve the pharmacokinetic properties of drug candidates . This compound is structurally related to intermediates used in the development of therapeutics targeting a range of diseases . For instance, similar piperidine-pyrimidine cores have been investigated as potential inhibitors for enzymes like PRMT5 in oncology research and have been utilized in the design of GPR119 agonists for metabolic diseases . The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen offers a handle for further synthetic manipulation, allowing researchers to deprotect and functionalize the amine as needed in their synthetic routes. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 4-(pyrimidin-2-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-12(6-10-18)11-13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGHTJXRHGVAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidyl Intermediate

The foundational step involves preparing the piperidine derivative with a Boc (tert-butoxycarbonyl) protective group on the nitrogen atom, ensuring selectivity and stability during subsequent reactions.

a. Boc Protection of 4-Piperidone or 4-Piperidinol Derivatives

  • Starting Material: 4-Piperidone or 4-piperidinol derivatives are commonly used as precursors.
  • Reaction Conditions: The protection is typically achieved by treating the amine or alcohol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate, under anhydrous conditions.

Reaction Scheme:

4-Piperidone → (Boc2O, Base, Solvent) → 1-Boc-4-piperidone

b. Reductive Amination to Form 1-Boc-4-piperidyl Methyl

  • Method: The Boc-protected piperidone undergoes reductive amination with formaldehyde or paraformaldehyde, followed by reduction with sodium cyanoborohydride or similar reducing agents.
  • Outcome: This yields the N-Boc protected 4-piperidylmethylamine derivative, which is a key intermediate for coupling with the pyrimidine core.

Preparation of the Pyrimidine Core

The pyrimidine nucleus, essential for bioactivity, is synthesized via established heterocyclic formation methods:

  • Method: Cyclization of β-dicarbonyl compounds with amidines or guanidine derivatives under acidic or basic conditions.
  • Protection Strategy: The pyrimidine ring often bears protective groups on reactive sites to prevent side reactions during coupling.

Coupling of the Piperidyl Methyl Intermediate with Pyrimidine

The key step involves forming the C–N bond between the piperidylmethyl moiety and the pyrimidine ring:

a. Activation of the Pyrimidine

  • Electrophilic Activation: The pyrimidine ring, especially at the 2-position, is activated via halogenation (e.g., with N-bromosuccinimide) or via formation of a suitable leaving group (e.g., chloride or iodide).

b. Nucleophilic Substitution

  • Reaction Conditions: The Boc-protected piperidylmethylamine reacts with the activated pyrimidine under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalysts and Additives: Sometimes, a base like potassium carbonate or cesium carbonate is employed to facilitate nucleophilic attack.

c. Post-Coupling Deprotection (if necessary)

  • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) if free amine functionality is desired for further derivatization.

Purification and Finalization

  • The crude product undergoes purification via chromatography or recrystallization.
  • Characterization involves NMR, mass spectrometry, and HPLC to confirm purity and structure.

Representative Data Table of Reaction Conditions

Step Reagents Solvent Temperature Time Notes
Boc Protection Boc2O, Triethylamine Dichloromethane 0°C to room temp 12-24 hrs Ensures selective protection
Reductive Amination Formaldehyde, NaBH3CN Methanol Room temp 4-8 hrs Forms N-Boc-4-piperidylmethylamine
Coupling Activated pyrimidine, base DMF or DMSO Reflux (~100°C) 12-24 hrs C–N bond formation
Deprotection TFA Dichloromethane Room temp 2-4 hrs Removes Boc group if needed

Research Findings and Optimization Strategies

Recent studies highlight the importance of reaction parameters:

  • Temperature Control: Elevated temperatures facilitate coupling but may cause side reactions; thus, optimized reflux conditions are critical.
  • Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency.
  • Protective Group Strategy: Boc protection offers stability during coupling and easy removal post-reaction.
  • Yield Optimization: Use of excess coupling reagents and catalysts can improve yields, as demonstrated in patent CN1583742A, where stepwise addition and controlled refluxing were crucial.

Chemical Reactions Analysis

Types of Reactions

MFCD32632807 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: MFCD32632807 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving MFCD32632807 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of MFCD32632807 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

MFCD32632807 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

    Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: MFCD32632807 is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD32632807 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, altering their activity and leading to various biological effects. These interactions can modulate signaling pathways, gene expression, and cellular functions, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-[(1-Boc-4-piperidyl)methyl]pyrimidine, enabling comparative analysis:

Compound Name Key Structural Features Biological Relevance
This compound (Target) Pyrimidine + Boc-protected piperidylmethyl Potential kinase/GPCR modulation
Methyl 2-(5-fluoromethyl)pyrimidine (MBIC) Pyrimidine + fluoromethyl group Synergistic anticancer activity
691007-09-7 ( compound) Pyrido-pyrimidinone + difluorophenyl-piperidine Undisclosed (catalog listing)

Physicochemical Properties

  • MBIC : The fluoromethyl group enhances electronegativity and metabolic stability, contributing to its observed IC50 reduction in combination therapies (e.g., 97% inhibition in MCF-7 cells with doxorubicin) .
  • 691007-09-7: The pyrido-pyrimidinone core and difluorophenyl group suggest higher polarity (clogP ~1.5 predicted), likely limiting membrane permeability compared to the target compound .

Data Table: Comparative Analysis

Parameter This compound MBIC 691007-09-7
Molecular Weight 293.35 g/mol 255.28 g/mol 434.49 g/mol
Key Functional Groups Boc, piperidine, pyrimidine Fluoromethyl, pyrimidine Difluorophenyl, pyrido-pyrimidinone
Predicted clogP ~2.8 ~1.9 ~1.5
Biological Mechanism Hypothesized kinase/GPCR modulation miRNA-mediated survivin/NF-κB inhibition Undisclosed
IC50 (Cancer Cells) N/A 0.8–1.2 µM (combination therapy) N/A

Discussion

The Boc-protected piperidine in the target compound distinguishes it from MBIC and 691007-09-6. While MBIC leverages fluorine electronegativity for miRNA-mediated anticancer synergy, the Boc group in the target compound may optimize pharmacokinetics (e.g., prolonged half-life) at the expense of reduced solubility. In contrast, 691007-09-7’s pyrido-pyrimidinone scaffold likely prioritizes hydrogen-bonding interactions with enzymatic targets, though its biological profile remains uncharacterized.

Notably, MBIC’s proven synergy with miRNAs (e.g., miR-34a upregulation correlating with survivin suppression) highlights a therapeutic strategy that could be adapted to Boc-protected analogues . Further studies should explore whether the target compound’s piperidine flexibility enhances binding to survivin or NF-κB, as seen in MBIC’s mechanism.

Q & A

Basic: What are the critical steps in synthesizing 2-[(1-Boc-4-piperidyl)methyl]pyrimidine, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps.

Methylation at the 4-piperidyl position via nucleophilic substitution or transition-metal-catalyzed coupling.

Coupling with the pyrimidine scaffold using cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation under anhydrous conditions .

Deprotection of the Boc group (if required) using acidic conditions (e.g., TFA in DCM).
Purity Control:

  • Purify intermediates via column chromatography (silica gel, gradient elution) .
  • Confirm purity using HPLC (>95%) and LC-MS to detect residual solvents/byproducts .

Advanced: How can rotational isomerism caused by the Boc group complicate NMR interpretation, and what strategies resolve this?

Methodological Answer:
The Boc group introduces rotational barriers around the carbamate bond, leading to split peaks in 1^1H/13^13C NMR (e.g., distinct signals for tert-butyl protons).
Strategies:

  • Variable-temperature NMR : Elevate temperature (e.g., 60°C) to coalesce split peaks and simplify spectra .
  • 2D NMR (HSQC, COSY) : Assign overlapping signals by correlating proton-carbon couplings .
  • Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts for rotational conformers .

Basic: Which spectroscopic techniques are most reliable for characterizing the Boc-protected intermediate?

Methodological Answer:

  • 1^1H and 13^13C NMR : Confirm regiochemistry of the Boc group and methyl-piperidyl linkage. Key signals include tert-butyl protons (~1.4 ppm) and pyrimidine aromatic protons (~8.5–9.0 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O, ~1680–1720 cm1^{-1}) from the Boc group .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and rule out fragmentation .

Advanced: How can coupling efficiency between Boc-piperidine and pyrimidine be optimized in solid-phase synthesis?

Methodological Answer:
Challenges : Steric hindrance from the Boc group and pyrimidine’s electron-deficient ring reduce reactivity.
Optimization Strategies:

  • Pre-activation of intermediates : Use coupling agents like HATU or EDCI to enhance nucleophilicity .
  • Microwave-assisted synthesis : Accelerate reaction rates and improve yields under controlled temperature/pressure .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates .

Basic: What biological assays are commonly used to evaluate pyrimidine-piperidine derivatives, and how are they designed?

Methodological Answer:

  • Enzyme inhibition assays :
    • Kinase/receptor binding : Use fluorescence polarization or TR-FRET to measure IC50_{50} values .
    • Cellular assays : Evaluate cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines .
  • ADME profiling :
    • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
    • Permeability : Caco-2 cell monolayers predict blood-brain barrier penetration .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled for this compound?

Methodological Answer:
Common Discrepancies : Poor pharmacokinetics (e.g., rapid clearance) or off-target effects in vivo.
Resolution Workflow:

Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodents .

Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that modulate efficacy .

Target engagement studies : Employ PET imaging or Western blotting to confirm target modulation in vivo .

Basic: What computational tools aid in predicting the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Glide) : Predict ligand-receptor interactions using crystal structures (e.g., kinases) .
  • Molecular Dynamics (GROMACS) : Simulate binding stability under physiological conditions .
  • QSAR models : Corrogate structural features (e.g., Boc group bulkiness) with activity trends from published analogs .

Advanced: What strategies mitigate solubility challenges during in vitro assays?

Methodological Answer:
Challenges : Hydrophobicity from the Boc group and pyrimidine core reduces aqueous solubility.
Solutions:

  • Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersion .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.